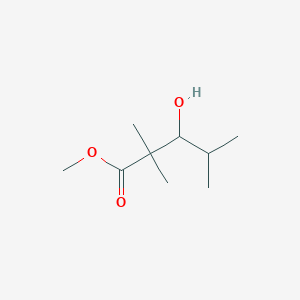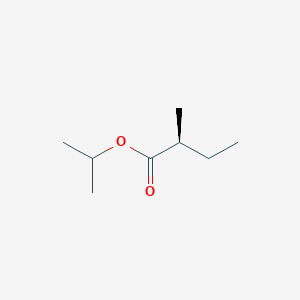
Propan-2-yl (2S)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (2S)-2-methylbutanoate is an organic compound that belongs to the ester class of chemicals. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a propan-2-yl group attached to a (2S)-2-methylbutanoate moiety. The compound’s stereochemistry is significant as it influences its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methylbutanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (2S)-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol (isopropanol) and acid ((2S)-2-methylbutanoic acid).
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Isopropanol and (2S)-2-methylbutanoic acid.
Reduction: Isopropanol and (2S)-2-methylbutanol.
Transesterification: New ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Propan-2-yl (2S)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a flavoring agent in food science.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (2S)-2-methylbutanoate primarily involves its interaction with enzymes and other biological molecules. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with these enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl (2S)-2-aminopropanoate: Similar in structure but contains an amino group instead of a carboxyl group.
Propan-2-yl (2S,3S)-2-amino-3-methylpentanoate: Contains an additional methyl group and an amino group.
Uniqueness
Propan-2-yl (2S)-2-methylbutanoate is unique due to its specific ester structure and stereochemistry, which influence its reactivity and interactions with other molecules. Its pleasant aroma also makes it particularly valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
72487-17-3 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-methylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1 |
Clave InChI |
DIRDKDDFAMNBNY-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@H](C)C(=O)OC(C)C |
SMILES canónico |
CCC(C)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


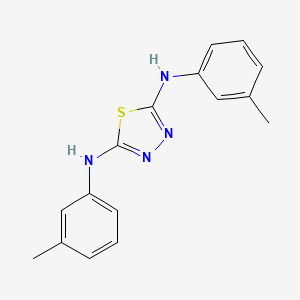

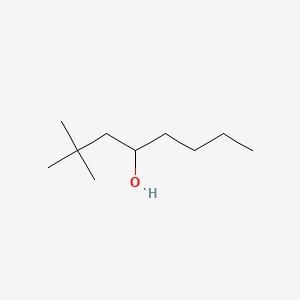

phosphanium chloride](/img/structure/B14463232.png)
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)


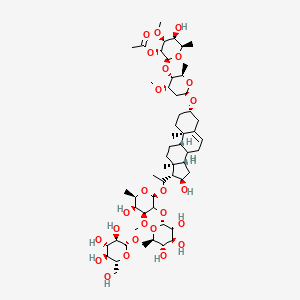
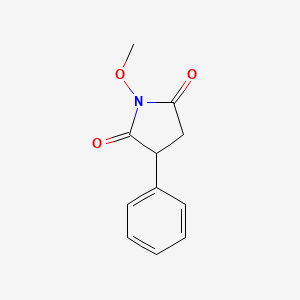
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
